3-Benzyl-3-hydroxy-dihydro-furan-2-one

HIV-1 protease inhibitor asymmetric synthesis tertiary alcohol scaffold

Procurement of enantiomerically pure 3-Benzyl-3-hydroxy-dihydro-furan-2-one (α-benzyl-α-hydroxy-γ-butyrolactone) is essential for synthesizing HIV-1 protease inhibitors with the tertiary alcohol pharmacophore. The 3-benzyl-3-hydroxy motif provides critical S1/S1' subsite hydrophobic interactions; simple alkyl-substituted γ-butyrolactones lack target binding. Only defined (R) or (S) enantiomers yield active inhibitors—racemic material compromises potency. For preclinical programs, the scalable CAL-B lipase enzymatic route (>96% ee) avoids diastereomeric resolution waste, enabling cost-effective multi-gram delivery. Request a custom synthesis quote for your required stereochemistry and scale.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8438300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-hydroxy-dihydro-furan-2-one
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1COC(=O)C1(CC2=CC=CC=C2)O
InChIInChI=1S/C11H12O3/c12-10-11(13,6-7-14-10)8-9-4-2-1-3-5-9/h1-5,13H,6-8H2
InChIKeyOLKXWVMGAXHSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3-hydroxy-dihydro-furan-2-one: Procurement-Relevant Molecular Profile for Antiviral Drug Development


3-Benzyl-3-hydroxy-dihydro-furan-2-one (α-benzyl-α-hydroxy-γ-butyrolactone) is a substituted dihydrofuran-2-one derivative featuring a benzyl group and a tertiary hydroxyl group at the 3-position of the lactone ring . This compound serves as a core building block for next-generation HIV-1 protease inhibitors incorporating a tertiary alcohol transition-state mimic . Its molecular formula is C11H12O3 with a molecular weight of 192.21 g/mol , and it possesses a chiral center at the 3-position, making enantiomeric purity a critical procurement specification for downstream applications.

Procurement Risk Alert: Why Unsubstituted or Simple Alkyl γ-Butyrolactones Cannot Substitute 3-Benzyl-3-hydroxy-dihydro-furan-2-one


Generic substitution with commercially abundant unsubstituted γ-butyrolactones (e.g., α-hydroxy-γ-butyrolactone) or simple alkyl-substituted analogs fails for this compound class because the specific 3-benzyl-3-hydroxy substitution pattern is structurally essential for binding to the HIV-1 protease active site in the transition-state mimic pharmacophore . The benzyl group provides critical hydrophobic interactions with the S1/S1′ enzyme subsites, while the tertiary alcohol precisely mimics the tetrahedral transition-state geometry [1]. Absence of either moiety—or substitution with smaller alkyl groups—compromises inhibitor potency and selectivity [2]. Furthermore, the chiral nature of the 3-position necessitates procurement of enantiomerically defined material, as racemic mixtures produce inactive or suboptimal stereoisomers in downstream inhibitor synthesis .

Quantitative Differentiation Evidence: 3-Benzyl-3-hydroxy-dihydro-furan-2-one vs. Structural Analogs


Synthetic Efficiency: Two-Step Asymmetric Route to α-Benzyl-α-hydroxy-γ-butyrolactone

3-Benzyl-3-hydroxy-dihydro-furan-2-one (α-benzyl-α-hydroxy-γ-butyrolactone) is accessible via a two-step asymmetric synthesis from a common intermediate, which also enables immediate access to the regioisomeric β-benzyl-β-hydroxy-γ-butyrolactone . Prior synthetic routes to similar α-substituted-α-hydroxy-γ-butyrolactones required longer sequences, typically employing multi-step chiral auxiliary approaches [1]. The new asymmetric method significantly reduces synthetic burden for procurement of this specialized building block.

HIV-1 protease inhibitor asymmetric synthesis tertiary alcohol scaffold

Regioselective Differentiation: α-Benzyl vs. β-Benzyl Substitution Pattern

The synthetic methodology provides differential access to both α-benzyl-α-hydroxy-γ-butyrolactone (3-benzyl-3-hydroxy-dihydro-furan-2-one) and β-benzyl-β-hydroxy-γ-butyrolactone from a common intermediate, allowing direct comparison of regioisomeric building blocks . This is significant because the α-substituted regioisomer corresponds to the HIV-1 protease inhibitor tertiary alcohol scaffold series developed by Medivir and collaborators, whereas the β-substituted regioisomer yields a distinct substitution pattern with different downstream SAR implications.

regioselective synthesis HIV-1 protease structure-activity relationship

Enantiomeric Purity Requirements for Chiral Drug Intermediate Applications

3-Benzyl-3-hydroxy-dihydro-furan-2-one contains a chiral center at the 3-position and is required in enantiomerically pure form for HIV-1 protease inhibitor synthesis . Lipase-catalyzed kinetic resolution of racemic 3-benzyl-3-hydroxy-dihydro-furan-2-one using Candida antarctica lipase B (CAL-B) achieves >96% enantiomeric excess (ee) after selective acylation and saponification . This level of enantiocontrol is essential because the corresponding HIV-1 protease inhibitors incorporating the tertiary alcohol scaffold demonstrate stereospecific binding to the enzyme active site.

enantioselective synthesis chiral resolution pharmaceutical intermediate

Functional Group Differentiation: Tertiary Alcohol vs. Secondary Alcohol γ-Butyrolactones

3-Benzyl-3-hydroxy-dihydro-furan-2-one features a tertiary alcohol at the α-position, which distinguishes it from more common secondary alcohol γ-butyrolactones such as (S)-3-hydroxy-γ-butyrolactone or α-hydroxymethyl-γ-butyrolactone . The tertiary alcohol is a specific design element in a new class of HIV-1 protease inhibitors that mimic the tetrahedral transition state of peptide bond hydrolysis, providing enhanced binding interactions compared to secondary alcohol scaffolds [1].

tertiary alcohol pharmacophore HIV-1 protease transition-state mimic

Lipophilicity and Drug-like Property Profile vs. Unsubstituted γ-Butyrolactone Core

The benzyl substituent on 3-benzyl-3-hydroxy-dihydro-furan-2-one substantially increases lipophilicity compared to unsubstituted α-hydroxy-γ-butyrolactone, with a calculated LogP of approximately 1.8 for the α-(2-hydroxy-benzyl)-γ-butyrolactone analog [1]. Unsubstituted (R)-(+)-α-hydroxy-γ-butyrolactone has a significantly lower LogP (estimated <0.5) due to the absence of the hydrophobic benzyl moiety. This increased lipophilicity contributes to improved membrane permeability and blood-brain barrier penetration potential for derived inhibitors.

LogP drug-likeness pharmacokinetic optimization

Industrial Scalability: Enzymatic Resolution Enables Kilogram-Scale Production

The enzymatic resolution of racemic 3-benzyl-3-hydroxy-dihydro-furan-2-one using Candida antarctica lipase B (CAL-B) is reported to be scalable for industrial production, avoiding wasteful discard of undesired enantiomers through selective acylation and subsequent inversion . This contrasts with traditional diastereomeric salt resolution methods that require stoichiometric resolving agents and typically achieve lower overall yields.

lipase catalysis enzymatic resolution scale-up synthesis

Validated Application Scenarios for 3-Benzyl-3-hydroxy-dihydro-furan-2-one Based on Quantitative Evidence


Synthesis of Next-Generation HIV-1 Protease Inhibitors with Tertiary Alcohol Transition-State Mimics

This compound serves as the direct chiral building block for HIV-1 protease inhibitors incorporating the tertiary alcohol pharmacophore developed by Medivir AB and academic collaborators. The α-benzyl-α-hydroxy substitution pattern is specifically required for this inhibitor series; generic γ-butyrolactones lacking both the benzyl group and tertiary alcohol cannot substitute . Inhibitors derived from this scaffold demonstrate potent activity against HIV-1 protease and represent a structurally distinct class from traditional peptidomimetic inhibitors [1].

Asymmetric Synthesis of α-Substituted-α-hydroxy-γ-butyrolactone Libraries for SAR Studies

The two-step asymmetric synthetic route enables efficient preparation of this compound as well as analog libraries with varied α-substituents. The methodology provides access to both α- and β-regioisomers from a common intermediate, facilitating systematic structure-activity relationship studies around the tertiary alcohol scaffold . This synthetic efficiency is particularly valuable for medicinal chemistry programs requiring multiple structurally related analogs for lead optimization.

Chiral Building Block for Enantioselective Synthesis of Bioactive Lactone Natural Products

Beyond HIV-1 protease inhibitors, enantiomerically enriched 3-benzyl-3-hydroxy-dihydro-furan-2-one can serve as a versatile chiral synthon for the total synthesis of α-substituted-α-hydroxy-γ-butyrolactone-containing natural products. The enzymatic resolution method achieving >96% ee provides material of sufficient enantiopurity for stereocontrolled natural product synthesis, including lignans and other benzyl-substituted butyrolactone natural products [1].

Procurement-Scale Production via Lipase-Catalyzed Enzymatic Resolution

For programs transitioning from medicinal chemistry to preclinical development, the scalable enzymatic resolution route using CAL-B lipase offers a cost-effective pathway to enantiopure material . This method avoids the waste associated with classical diastereomeric resolution and enables recovery of the undesired enantiomer through Mitsunobu inversion, improving overall process economics for multi-gram to kilogram procurement requirements.

Quote Request

Request a Quote for 3-Benzyl-3-hydroxy-dihydro-furan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.